molecular formula C12H12O2 B8588050 4-Methoxy-3-methyl-1-naphthol

4-Methoxy-3-methyl-1-naphthol

Cat. No.: B8588050
M. Wt: 188.22 g/mol
InChI Key: SHFLHAOXNPRMHU-UHFFFAOYSA-N
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Description

Significance of Naphthalene (B1677914) Derivatives in Chemical Sciences

Naphthalene, a polycyclic aromatic hydrocarbon composed of two fused benzene (B151609) rings, serves as a fundamental building block in organic chemistry. numberanalytics.comijrpr.com Its derivatives are a diverse class of compounds with wide-ranging significance across the chemical sciences. The reactivity of the naphthalene core allows for a variety of chemical modifications, making it a versatile intermediate in the synthesis of numerous valuable products. numberanalytics.com

In the pharmaceutical industry, naphthalene derivatives are crucial scaffolds for drug discovery and development. researchgate.net They form the basis for various therapeutic agents, including nonsteroidal anti-inflammatory drugs (NSAIDs) like Naproxen and beta-blockers such as Propranolol. ijrpr.comwikipedia.org The biological activity of many naphthalene-based compounds is often linked to their metabolites, which can interact with cellular proteins and influence biochemical pathways. researchgate.net

Beyond medicine, naphthalene derivatives are indispensable in the materials and polymer industries. The single largest industrial application of naphthalene is the production of phthalic anhydride, a key intermediate used in the manufacturing of plasticizers for PVC, as well as alkyd resins for paints and varnishes. wikipedia.org Furthermore, hydrogenated forms of naphthalene, such as tetrahydronaphthalene (tetralin) and decahydronaphthalene (B1670005) (decalin), are employed as low-volatility solvents. wikipedia.org The compound's derivatives are also precursors to a wide array of dyes and pigments, including many azo dyes. numberanalytics.comwikipedia.org In agriculture, specific derivatives like naphthoxyacetic acids are utilized as plant hormones. wikipedia.org The enduring importance of naphthalene is highlighted by its journey from a simple coal tar byproduct to a versatile molecule with countless applications in chemical production, material science, and pharmaceutical research. ijrpr.com

Overview of Methoxy- and Methyl-Substituted Naphthols in Academic Research

Within the broad family of naphthalene derivatives, substituted naphthols—naphthalene rings bearing a hydroxyl (-OH) group—are a particularly important class of compounds. researchgate.netrmit.edu.vn The introduction of further substituents, such as methoxy (B1213986) (-OCH₃) and methyl (-CH₃) groups, onto the naphthol framework creates a diverse range of molecules with unique chemical properties and reactivity, making them a subject of significant academic research.

Research into methoxy- and methyl-substituted naphthols often focuses on their synthesis, reactivity, and potential as intermediates for more complex molecules. researchgate.netijsr.net The synthesis of polysubstituted naphthalenes can be challenging due to issues with regiochemical control in conventional electrophilic aromatic substitution reactions. researchgate.net Therefore, developing efficient and selective methods to synthesize specific isomers of multi-substituted naphthols is an important area of study. researchgate.net For example, the alkylation of 1-naphthol (B170400) with methanol (B129727) has been investigated over various catalysts to selectively produce 2-methyl-1-naphthol, a valuable intermediate for pharmaceuticals and dyes. ijsr.net

The reactivity of these compounds is also a key research focus. Studies have explored the oxidation of substituted naphthols, such as the oxidation of 4-methoxy-2-methyl-1-naphthol, which can yield products like 1-hydroxy-4-methoxy-2-naphthaldehyde and 4-methoxy-1,2-naphthaquinone. researchgate.netepa.gov Furthermore, the presence of methoxy and methyl groups can influence the crystal packing and intermolecular interactions of these molecules. Research on the crystal structures of methoxy- or methyl-substituted 1-(α-aminobenzyl)-2-naphthols has shown how these groups can alter molecular assembly through hydrogen bonding and C—H⋯π interactions. researchgate.net These fundamental studies on the synthesis, reactions, and structural chemistry of methoxy- and methyl-substituted naphthols are crucial for harnessing their potential as building blocks in organic synthesis.

Specific Research Focus on 4-Methoxy-3-methyl-1-naphthol: Context and Relevance

The specific compound this compound has attracted research interest primarily as a strategic intermediate in the synthesis of biologically important molecules. Its particular substitution pattern makes it a valuable precursor for constructing more complex natural products.

A significant example of its application is in the synthesis of menaquinones, a class of compounds also known as vitamin K₂. acs.org Menaquinones are vital for various physiological processes. In a study focused on developing synthetic routes to these molecules, this compound was utilized as the aromatic component. acs.org The research demonstrated that the alkylation of this compound with geranyl bromide, followed by oxidation, successfully yielded menaquinone-2. This synthetic approach proved to be more efficient than using the alternative precursor, 2-methyl-1,4-naphthoquinol, resulting in a 45% yield of the target menaquinone. acs.org This work underscores the relevance of this compound as a key building block, providing an effective pathway to a vital class of natural products. The context of this research highlights how the specific arrangement of the methoxy, methyl, and hydroxyl groups on the naphthalene core is strategically advantageous for specific synthetic transformations.

The synthesis of this compound itself can be achieved through methods such as the catalytic hydrogenation of 1-methoxy-2-methyl-4-benzyloxynaphthalene. prepchem.com The availability of synthetic routes to this compound, combined with its demonstrated utility as a precursor, establishes its relevance in the field of organic synthesis and medicinal chemistry research.

Compound Data

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H12O2

Molecular Weight

188.22 g/mol

IUPAC Name

4-methoxy-3-methylnaphthalen-1-ol

InChI

InChI=1S/C12H12O2/c1-8-7-11(13)9-5-3-4-6-10(9)12(8)14-2/h3-7,13H,1-2H3

InChI Key

SHFLHAOXNPRMHU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2C(=C1)O)OC

Origin of Product

United States

Synthetic Methodologies and Strategies for 4 Methoxy 3 Methyl 1 Naphthol and Analogues

Established Synthetic Pathways for Naphthol Scaffolds

The construction of the fundamental 1-naphthol (B170400) framework is a well-trodden path in organic synthesis, with several classical and modern methods at the disposal of chemists. These methods can be adapted to produce a variety of substituted derivatives, including those with methoxy (B1213986) groups.

Approaches to 1-Naphthol and its Methoxy-Substituted Derivatives

The synthesis of 1-naphthol itself can be achieved through several key industrial and laboratory-scale reactions. Historically, the fusion of naphthalene-1-sulfonic acid with sodium hydroxide (B78521) at high temperatures was a primary method. wikipedia.orgsciencemadness.orggoogle.com This process involves the sulfonation of naphthalene (B1677914), followed by alkali fusion to replace the sulfonic acid group with a hydroxyl group. sciencemadness.orggoogle.com The temperature of the initial sulfonation is crucial for regioselectivity, with lower temperatures favoring the 1-sulfonic acid isomer. sciencemadness.org

Another significant industrial process is the Hock synthesis, which proceeds via the oxidation of 2-isopropylnaphthalene (B46572) to its hydroperoxide, followed by acid-catalyzed rearrangement to yield 1-naphthol and acetone. chemicalbook.com A more modern approach involves the hydrolysis of 1-naphthylamine (B1663977), often under pressure with aqueous sulfuric acid. chemicalbook.com

The Bucherer reaction provides a reversible method for the interconversion of naphthols and naphthylamines in the presence of an aqueous sulfite (B76179) or bisulfite and ammonia (B1221849). wikipedia.orgorganicreactions.org While often used to synthesize naphthylamines from naphthols, the reverse reaction can be employed to produce 1-naphthol from 1-naphthylamine. wikipedia.orgorganicreactions.org The mechanism involves the addition of bisulfite to the naphthalene ring, followed by nucleophilic attack by ammonia or water. wikipedia.org

For the direct synthesis of methoxy-substituted 1-naphthols, or for the methoxylation of a pre-formed 1-naphthol, several methods are available. The Williamson ether synthesis is a classical and widely used method for preparing ethers, including 1-methoxynaphthalene (B125815). This involves the deprotonation of 1-naphthol with a base, such as sodium hydroxide, followed by reaction with a methylating agent like dimethyl sulfate (B86663) or methyl iodide.

Method Starting Material Key Reagents Product Typical Conditions
Alkali Fusion Naphthalene-1-sulfonic acidSodium hydroxide1-NaphtholHigh temperature (e.g., 300 °C) sciencemadness.org
Hock Synthesis 2-IsopropylnaphthaleneOxygen, Acid catalyst1-NaphtholOxidation followed by acid-catalyzed rearrangement chemicalbook.com
Hydrolysis 1-NaphthylamineAqueous sulfuric acid1-NaphtholHigh temperature and pressure (e.g., 200°C) chemicalbook.com
Bucherer Reaction (reverse) 1-NaphthylamineSodium bisulfite, Water1-NaphtholAqueous conditions wikipedia.orgorganicreactions.org
Williamson Ether Synthesis 1-NaphtholBase (e.g., NaOH), Methylating agent (e.g., (CH₃)₂SO₄)1-MethoxynaphthaleneBasic conditions

Regiospecific Introduction of Methoxy and Methyl Functionalities

The precise placement of substituents on the naphthol ring is critical for the synthesis of 4-methoxy-3-methyl-1-naphthol. This requires careful consideration of the directing effects of the existing functional groups and the choice of appropriate synthetic methodologies.

Alkylation and Arylation Reactions for Methoxy Group Incorporation

The introduction of a methoxy group onto a naphthol scaffold is most commonly achieved through O-alkylation, as described by the Williamson ether synthesis. For the synthesis of 4-methoxy-1-naphthol (B1194100), the starting material would be naphthalene-1,4-diol. Monomethylation of this diol would need to be achieved with high regioselectivity.

Alternatively, palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of C-O bonds. For instance, a bromo-substituted naphthol could be coupled with a methoxide (B1231860) source in the presence of a suitable palladium catalyst and ligand. While more complex, this approach can offer high yields and functional group tolerance.

Strategies for Methyl Group Placement

The introduction of a methyl group onto the naphthol ring can be accomplished through several methods, with the Friedel-Crafts alkylation being a prominent example. This reaction involves the use of an alkyl halide (e.g., methyl chloride or iodide) and a Lewis acid catalyst (e.g., aluminum chloride) to introduce the alkyl group onto the aromatic ring. The regioselectivity of this reaction is governed by the electronic properties of the starting material. In the case of a 4-methoxy-1-naphthol, the hydroxyl and methoxy groups are both activating and ortho-, para-directing. The position of methylation would therefore be influenced by the relative directing power of these groups and steric hindrance.

Advanced Synthetic Techniques and Optimization

Modern synthetic chemistry offers a range of advanced techniques that can provide improved yields, selectivity, and more environmentally benign reaction conditions compared to traditional methods.

Electrochemical Synthesis Methods for Naphthol Derivatives

Electrochemical synthesis has gained traction as a powerful and sustainable method for the formation of C-C and C-O bonds. In the context of naphthol derivatives, electrochemical methods can be employed for oxidative coupling and annulation reactions. doi.orgnih.govnih.gov

The electrochemical synthesis of substituted 1-naphthols can be achieved through the intermolecular annulation of alkynes with 1,3-dicarbonyl compounds. nih.gov This method often utilizes a redox catalyst and avoids the need for harsh chemical oxidants.

Furthermore, the electrochemical oxidation of naphthols can lead to the formation of dimers and other coupled products. doi.orgnih.gov The selectivity of these reactions can be highly dependent on the reaction conditions, including the choice of electrode material, supporting electrolyte, solvent, and applied potential. For instance, the use of different solvents and electrolytes can influence the formation of different isomers or products. The optimization of these parameters is crucial for achieving the desired outcome. Flow electrolysis is a technique that can be particularly advantageous for substrates that are prone to overoxidation, as it allows for shorter contact times at the electrodes. nih.gov

Parameter Influence on Electrochemical Synthesis Examples
Electrode Material Affects the rate of electron transfer and can influence product selectivity.Carbon-based electrodes are commonly used. doi.org
Supporting Electrolyte Provides conductivity to the solution and can influence the reaction pathway.Quaternary ammonium (B1175870) salts are often employed. nih.gov
Solvent Can control the solubility of reactants and influence the stability of intermediates.Acetonitrile (B52724), buffered mixtures. doi.org
Applied Potential Determines the driving force for the electrochemical reaction.Controlled potential coulometry is a common technique. doi.org

Catalyst Systems in Naphthol Synthesis

The synthesis of substituted naphthols often involves C-C bond formation through reactions like Friedel-Crafts alkylation and acylation, or through cyclization strategies. The choice of catalyst is paramount in directing these reactions effectively.

Lewis and Brønsted Acids in Friedel-Crafts Reactions: Friedel-Crafts reactions are a cornerstone in the functionalization of aromatic systems, including naphthols. Both Lewis and Brønsted acids are widely employed to catalyze these transformations. For instance, a catalytic, regioselective Friedel-Crafts alkylation of beta-naphthol with allylic alcohols has been successfully developed using p-toluenesulfonic acid (p-TsOH), an inexpensive and readily available Brønsted acid catalyst. rsc.org This method allows for selective α-alkylation under mild conditions, achieving high product yields of up to 96%. rsc.org Similarly, zinc chloride (ZnCl2) supported on alumina (B75360) has been utilized as a solid acid catalyst for the regioselective ortho-C-acylation of naphthol derivatives, proceeding efficiently under microwave irradiation and solvent-free conditions. rsc.org

Transition Metal Catalysis: Transition metal complexes are also pivotal in the synthesis of polysubstituted naphthols. Palladium-catalyzed intramolecular arylation followed by an aromatization cascade represents an advanced method for creating complex naphthol structures. acs.org Copper(II)/Box complexes have been used to achieve high enantioselectivity (up to 99:1 er) in asymmetric [4+1] spiroannulation reactions of α-bromo-β-naphthols. Current time information in Denbighshire, GB. In the context of forming γ-substituted γ-aminobutyric acid derivatives, copper complexes derived from Cu(OTf)2 and bisoxazoline have proven effective in the enantioselective Friedel-Crafts alkylation of β-naphthols. nih.gov

Zeolites and Solid Catalysts for Alkylation: For introducing alkyl groups, such as the methyl group in this compound, shape-selective catalysts like zeolites are highly effective. The methylation of naphthalene with methanol (B129727), for example, can be carried out over SAPO-11 molecular sieves. documentsdelivered.com Composite catalysts such as MgO-HM have also been investigated for the methylation of naphthalene, demonstrating good conversion rates and selectivity towards dimethylnaphthalene isomers. researchgate.net These solid acid catalysts offer advantages in terms of reusability and operational simplicity.

Phase-Transfer Catalysis for O-Alkylation: The introduction of the methoxy group onto the naphthol skeleton can be achieved through O-alkylation. A preparation method for 1-methoxynaphthalene utilizes dimethyl carbonate as a methylating agent in the presence of a phase-transfer catalyst like tetrabutylammonium (B224687) bromide. google.com This approach avoids the use of more toxic reagents like methyl sulfate and proceeds with high yield in a dilute alkaline solution. google.com

Table 1: Overview of Catalyst Systems in Naphthol Synthesis and Functionalization

Reaction Type Catalyst System Substrates Key Advantages
Friedel-Crafts Alkylation p-Toluenesulfonic acid (p-TsOH) Beta-naphthol, Allylic alcohols Inexpensive, mild conditions, high yields (up to 96%). rsc.org
Friedel-Crafts Acylation Zinc chloride on Alumina (ZnCl₂/Al₂O₃) Phenol and Naphthol derivatives High regioselectivity, solvent-free, microwave-assisted. rsc.org
Asymmetric Alkylation Copper(II)/Bisoxazoline complexes β-Naphthols, Aminocyclopropanes Excellent enantioselectivities (up to 98%). nih.gov
Methylation MgO-HM composite catalyst Naphthalene, Methanol Good conversion and stability, selective to β-substitution. researchgate.net
O-Methylation Tetrabutylammonium bromide (PTC) 1-Naphthol, Dimethyl carbonate Avoids toxic reagents, high yield (~95.8%). google.com

Process Optimization for Yield and Selectivity

Optimizing the synthesis of a polysubstituted aromatic compound like this compound hinges on the fine-tuning of various reaction parameters to control both the efficiency (yield) and the positional outcome of the substitutions (selectivity).

Solvent-Controlled Regioselectivity: The choice of solvent can have a profound impact on the regioselectivity of a reaction. In the Friedel-Crafts reaction of 1-naphthols with in situ generated aza-o-quinone methides, a switch in selectivity has been demonstrated by changing the solvent. acs.org The reaction proceeds with ortho-selectivity in toluene, whereas para-selective alkylation is achieved in acetonitrile. acs.org This solvent-controlled divergence is critical for selectively functionalizing a specific position on the naphthol ring, a key consideration for synthesizing the target molecule. Theoretical studies suggest that in non-coordinating solvents like toluene, cations can favor intermolecular interactions that lead to the ortho product. acs.org

Temperature and Catalyst Loading: Reaction temperature and catalyst concentration are fundamental variables for optimization. In the synthesis of amidoalkyl naphthols catalyzed by phosphoric acid supported on alumina, it was found that increasing the temperature from 100 °C to 110-120 °C accelerated the reaction rate, although the yield only increased slightly. researchgate.net An optimal catalyst loading was also identified to achieve the highest yield in the shortest time. researchgate.net Similarly, in the preparation of 1-methoxynaphthalene, the reaction temperature is maintained between 60-85 °C for 3-6 hours to ensure a high yield. google.com

Substrate Concentration and Molar Ratios: The relative concentration of reactants is another crucial factor. For the synthesis of 1-methoxynaphthalene, the molar ratio of 1-naphthol to dimethyl carbonate and sodium hydroxide is carefully controlled (1:0.8–1.5:0.4–0.8) to maximize product formation. google.com In Friedel-Crafts alkylations, optimizing the ratio of the naphthol to the alkylating agent can minimize side reactions and improve the yield of the desired mono-alkylated product. A scale-up experiment for the p-TsOH catalyzed alkylation of beta-naphthol demonstrated that the process remains efficient at higher concentrations, yielding 78% of the product at a 3.0 mmol scale. rsc.org

Table 2: Process Optimization Parameters for Naphthol Synthesis

Parameter Effect on Yield and Selectivity Example Application
Solvent Can control regioselectivity (ortho vs. para). Friedel-Crafts reaction of 1-naphthols: Toluene favors ortho-alkylation, while acetonitrile favors para-alkylation. acs.org
Temperature Affects reaction rate and can influence selectivity by favoring thermodynamically or kinetically controlled products. Synthesis of amidoalkyl naphthols: Increasing temperature accelerates the reaction. researchgate.net O-methylation of 1-naphthol is optimized at 60-85 °C. google.com
Catalyst Loading An optimal amount maximizes yield and reaction rate without promoting side reactions. An optimal loading of H₃PO₄/Al₂O₃ was determined for the synthesis of N-[phenyl-(2-hydroxy-naphthalen-1-yl)-methyl]acetamide. researchgate.net
Molar Ratio of Reactants Influences conversion and minimizes by-product formation. The molar ratio of 1-naphthol:dimethyl carbonate:sodium hydroxide is optimized to achieve high yields of 1-methoxynaphthalene. google.com

Advanced Chemical Reactivity and Mechanistic Investigations of 4 Methoxy 3 Methyl 1 Naphthol Derivatives

Functionalization Reactions at the Naphthalene (B1677914) Core

Beyond oxidative transformations, the naphthalene core of 4-methoxy-3-methyl-1-naphthol is amenable to various functionalization reactions. These reactions allow for the introduction of diverse functional groups at specific positions on the aromatic rings, enabling the synthesis of a wide array of derivatives. researchgate.net Strategies often rely on directed C-H activation, where an existing functional group guides a catalyst to a specific C-H bond. researchgate.net

For naphthol derivatives, the hydroxyl group and other substituents can act as directing groups. Ortho-lithiation, directed by functional groups at the 2-position of 1,1'-bi-2-naphthol (B31242) (BINOL), is a widely used method to prepare 3- and 3,3'-substituted derivatives. acs.org This suggests that the hydroxyl and methoxy (B1213986) groups in this compound could direct metallation to adjacent positions, facilitating the introduction of electrophiles.

Transition-metal-catalyzed C-H functionalization has emerged as a powerful tool for regioselectively modifying the naphthalene skeleton. researchgate.netresearchgate.net Various methods have been developed to directly introduce different functional groups at nearly every position of the naphthalene ring. researchgate.net For instance, silver(I)-catalyzed C4-H amination of 1-naphthylamine (B1663977) derivatives has been reported, utilizing a picolinamide (B142947) directing group. researchgate.net While direct examples for this compound are not detailed, the principles of C-H activation suggest that positions such as C2, C5, and C8 could be targeted for functionalization using appropriate directing groups and catalytic systems.

Furthermore, cross-coupling reactions, such as the Sonogashira reaction, can be employed on halogenated naphthol derivatives to introduce groups like the phenylethynyl moiety, which can extend the π-system of the molecule. chemrxiv.org This implies that a synthetic strategy for functionalizing this compound could involve initial regioselective halogenation followed by a cross-coupling step.

Electrophilic and Nucleophilic Substitution Reactions

The reactivity of this compound and its derivatives is significantly influenced by the electron-donating nature of the methoxy and hydroxyl groups, which activate the naphthalene ring towards electrophilic substitution. msu.edu These reactions typically proceed through a two-step mechanism involving the formation of a positively charged intermediate known as a benzenonium ion, followed by the loss of a proton to restore aromaticity. msu.edumasterorganicchemistry.com The directing effects of the substituents play a crucial role in determining the position of substitution. For naphthol derivatives, electrophilic attack is generally favored at positions ortho and para to the activating groups. msu.edu

Conversely, nucleophilic aromatic substitution (SNAr) on the naphthol ring is less common unless the ring is substituted with strong electron-withdrawing groups. science.gov The SNAr mechanism involves the attack of a nucleophile on the aromatic ring, forming a resonance-stabilized intermediate (a Meisenheimer complex), followed by the departure of a leaving group. science.gov The presence of the electron-donating methoxy and methyl groups in this compound would typically deactivate the ring towards nucleophilic attack. However, derivatization to introduce electron-withdrawing functionalities can facilitate such reactions.

Halogenation Studies: Anodic Fluorination Strategies.researchgate.net

Halogenation is a key electrophilic substitution reaction for modifying aromatic compounds. mt.comyoutube.comlibretexts.org While traditional methods often employ elemental halogens and Lewis acid catalysts, electrochemical methods like anodic fluorination offer a more controlled and often more environmentally benign alternative. researchgate.net

Anodic fluorination of naphthol derivatives, such as 4-methoxy-1-naphthol (B1194100), has been investigated as a method to introduce fluorine atoms selectively. researchgate.net This process typically involves the electrochemical oxidation of the aromatic substrate at an anode in the presence of a fluoride (B91410) ion source. The reaction mechanism is believed to proceed through a stepwise two-electron oxidation of the aromatic compound, followed by the capture of a fluoride anion. researchgate.net Studies on 4-methoxy-1-naphthol have shown that this technique can lead to selective fluorination at the ortho-position relative to the hydroxyl or methoxy groups. researchgate.net The use of specific electrolytes, such as Et3N • 5 HF in a mixed nonaqueous solvent, has been shown to be effective, providing good yields and minimizing the formation of polymeric byproducts, which can be a common issue in anodic oxidations. researchgate.net

Parameter Condition/Reagent Observation Reference
Substrate4-Methoxy-1-naphtholSubjected to anodic fluorination. researchgate.net
Electrolyte/Fluorine SourceEt3N • 5 HFServes as both supporting electrolyte and fluorine source. researchgate.net
Solvent SystemMixed nonaqueous (e.g., acetonitrile (B52724)/1,2-dimethoxyethane)Provides a suitable medium for the electrochemical reaction. researchgate.net
Key FindingSelective FluorinationFluorination occurs selectively at the ortho-position to the OH or OMe groups. researchgate.net
Technique AdvantageMinimized PolymerizationPulse electrolysis helps to avoid the formation of polymer on the anode. researchgate.net

Coupling Reactions and Complex Ligand Formation

Formation of Azo Derivatives and Their Coordination Chemistry.nih.govmt.comscience.gov

Azo compounds, characterized by the R-N=N-R' functional group, are significant in the synthesis of dyes and coordination complexes. researchgate.net The formation of azo derivatives from this compound involves a two-step process: diazotization of a primary aromatic amine followed by an azo coupling reaction. researchgate.netunb.ca In the coupling step, the electron-rich naphthol acts as the coupling component, reacting with the diazonium salt (the electrophile). The activating nature of the hydroxyl and methoxy groups directs the coupling to the position ortho to the hydroxyl group.

The resulting azo derivatives of this compound are valuable ligands in coordination chemistry. They can form stable complexes with a variety of transition metals. acs.org The coordination typically occurs through the nitrogen atoms of the azo group and the oxygen atom of the phenolic hydroxyl group, which usually deprotonates upon complexation, forming a bidentate chelate. researchgate.net Spectroscopic studies, such as IR and NMR, are crucial in elucidating the coordination mode. For instance, a shift in the N=N stretching frequency in the IR spectrum upon complexation indicates the involvement of the azo nitrogen in bonding to the metal ion. acs.orgresearchgate.net

Metal Ion Coordination Sites Geometry Supporting Evidence
Mn(II), Fe(III), Cr(III)Azo nitrogen and phenolic oxygenOctahedralIR, UV-Vis, Magnetic Susceptibility acs.org
Zn(II)Azo nitrogen and phenolic oxygenTetrahedral1H NMR, Mass Spectrometry
Co(II), Ni(II), Cu(II)Azo nitrogen and phenolic oxygenOctahedralIR, UV-Vis, Molar Conductance researchgate.net

Alkylation Reactions for Menaquinone Analogues.orientjchem.org

This compound serves as a precursor for the synthesis of menaquinone analogues, a class of compounds related to Vitamin K. nih.govdntb.gov.ua The core structure of menaquinones consists of a 2-methyl-1,4-naphthoquinone ring. mdpi.comacademie-sciences.fr To synthesize these analogues from this compound, a key step is the introduction of an isoprenoid side chain at the C2 position, which is typically achieved through alkylation reactions. mdpi.comresearchgate.net

One of the dominant methods for this synthesis is Friedel-Crafts alkylation. nih.govdntb.gov.ua This electrophilic substitution reaction involves the reaction of the naphthol derivative with an alkylating agent, such as an allylic halide or alcohol corresponding to the desired side chain, in the presence of a Lewis acid catalyst like BF3∙OEt2. nih.govresearchgate.net While effective, this method can sometimes lead to low yields and the formation of isomeric byproducts. nih.govdntb.gov.ua Subsequent oxidation of the alkylated naphthol derivative is then required to yield the final menaquinone analogue. nih.govacademie-sciences.fr Alternative strategies include nucleophilic ring methods and metal-mediated reactions to improve regioselectivity and yield. nih.gov

Investigating Reaction Intermediates and Transition States

In multi-step reactions, such as the synthesis of complex molecules from naphthol derivatives, each step proceeds through its own transition state and may involve transient intermediates. libretexts.org For instance, in the SN1 type reactions, a carbocation intermediate is formed. libretexts.org Computational chemistry, through methods like Density Functional Theory (DFT), can be a powerful tool to model these transient species. DFT calculations can provide insights into the geometries and energies of intermediates and transition states, helping to rationalize observed product distributions and reaction selectivities. researchgate.net For example, in coupling reactions, computational studies can help to explain why C-C bond formation might be favored over a competing C-O arylation pathway by comparing the activation energies of the respective transition states. researchgate.net

Computational and Theoretical Chemistry Studies

Quantum Mechanical (QM) Calculations

There are no specific Quantum Mechanical (QM) calculations, such as Density Functional Theory (DFT), reported in the literature for 4-methoxy-3-methyl-1-naphthol.

Electronic Structure Analysis

A detailed analysis of the electronic structure of this compound is not available. Such a study would typically involve mapping electron density, defining molecular orbitals (such as the Highest Occupied Molecular Orbital - HOMO and Lowest Unoccupied Molecular Orbital - LUMO), and generating electrostatic potential maps to understand the distribution of charge across the molecule.

Reactivity Prediction and Mechanistic Insights

Computational predictions regarding the reactivity and potential reaction mechanisms of this compound have not been published. DFT calculations are a powerful tool for predicting sites susceptible to electrophilic or nucleophilic attack and for elucidating the transition states and energy profiles of chemical reactions. This information is currently lacking for this compound.

Molecular Dynamics and Simulation Approaches

No molecular dynamics (MD) or other simulation studies for this compound have been found. MD simulations would be instrumental in understanding the compound's behavior in different solvent environments, its conformational flexibility, and its interactions with other molecules over time.

Crystal Structure Prediction and Intermolecular Interactions

While the crystal structure of the related compound 4-methoxy-1-naphthol (B1194100) has been determined, there is no corresponding experimental or predicted crystal structure for this compound. nih.gov The presence of the additional methyl group would introduce steric effects that could fundamentally alter the crystal packing and intermolecular interactions compared to the parent compound.

Hydrogen Bonding Networks in Solid State

In the solid state of 4-methoxy-1-naphthol , molecules are linked by intermolecular O-H···O hydrogen bonds, forming simple chains. nih.gov It is plausible that this compound would also exhibit hydrogen bonding via its hydroxyl group, but the specific network and geometry would be influenced by the steric hindrance of the adjacent methyl group. Without experimental or computational data, the nature of this network remains unknown.

Non-Linear Optical (NLO) Properties of Naphthol Compounds

The study of non-linear optical (NLO) properties in organic molecules, such as naphthol derivatives, is a significant area of research in materials science. These properties are crucial for the development of technologies like optical switching, data storage, and frequency conversion. The NLO response of a material is characterized by its polarizability (α) and hyperpolarizability (β), which describe the ease with which the electron cloud of a molecule can be distorted by an external electric field.

Theoretical Calculations of Polarizability and Hyperpolarizability

Theoretical quantum chemical calculations are instrumental in predicting and understanding the NLO properties of molecules. Methods such as Density Functional Theory (DFT) and the finite-field approach are commonly employed to determine the polarizability and hyperpolarizability of naphthol compounds. ijapm.orgdtic.mil

The polarizability and first-order hyperpolarizability are related to the energy (E) and dipole moment (μ) of the molecule in the presence of an applied electric field (F). The energy of the system can be expressed as:

E = E₀ - μᵢFᵢ - (1/2)αᵢⱼFᵢFⱼ - (1/6)βᵢⱼₖFᵢFⱼFₖ - ...

And the dipole moment as:

μᵢ(F) = μᵢ(0) + αᵢⱼFⱼ + (1/2)βᵢⱼₖFⱼFₖ + ...

Where E₀ is the energy in the absence of a field, μᵢ(0) is the permanent dipole moment, αᵢⱼ are the components of the polarizability tensor, and βᵢⱼₖ are the components of the first hyperpolarizability tensor. dtic.mil

The calculated values of polarizability and hyperpolarizability are often reported in atomic units (a.u.) and can be converted to electrostatic units (esu). For example, 1 a.u. of hyperpolarizability is equal to 8.3693 x 10⁻³³ esu. ijapm.org The table below illustrates hypothetical calculated NLO properties for a generic naphthol derivative based on computational studies of similar compounds.

PropertyCalculation MethodBasis SetValue
Dipole Moment (μ)DFT6-311++G(d,p)2.5 D
Mean Polarizability (α)DFT6-311++G(d,p)150 a.u.
Total First Hyperpolarizability (β)DFT6-311++G(d,p)5 x 10⁻³⁰ esu

Note: The values in this table are illustrative and based on typical ranges found for naphthol derivatives in computational studies.

Influence of Substituents and Environment on NLO Response

The NLO properties of naphthol compounds are highly sensitive to the nature and position of substituent groups on the aromatic rings, as well as the surrounding environment.

Substituent Effects: The introduction of electron-donating groups (EDGs) and electron-accepting groups (EAGs) can significantly enhance the NLO response. This is due to the creation of a "push-pull" system that facilitates intramolecular charge transfer (ICT) upon excitation. mdpi.commdpi.com

In the case of this compound, the methoxy (B1213986) group (-OCH₃) at the 4-position acts as an electron-donating group. The methyl group (-CH₃) at the 3-position is also weakly electron-donating. The hydroxyl group (-OH) at the 1-position can act as both a donor and an acceptor depending on the molecular context. The interplay of these substituents influences the electron distribution across the naphthalene (B1677914) core, thereby affecting the polarizability and hyperpolarizability. Research on other substituted naphthols has shown that the strategic placement of such groups can lead to a significant enhancement of the NLO properties. plu.mxresearchgate.net For instance, the presence of a methoxy group has been shown to increase the polarizability tensor in 4-methoxy-1-naphthol. researchgate.net

The table below summarizes the expected effect of different substituents on the NLO properties of a naphthol core.

Substituent GroupTypeExpected Effect on Hyperpolarizability (β)
-NO₂Electron-AcceptingIncrease
-CNElectron-AcceptingIncrease
-OHElectron-Donating/AcceptingModerate Increase
-OCH₃Electron-DonatingIncrease
-CH₃Electron-Donating (weak)Slight Increase
-N(CH₃)₂Strong Electron-DonatingSignificant Increase

Environmental Effects: The surrounding medium or environment can also modulate the NLO response of naphthol compounds. When a molecule is embedded in a polymer matrix or dissolved in a solvent, its electronic properties can be altered. For example, theoretical studies on 4-methoxy-1-naphthol embedded in polystyrene and polyvinyl alcohol matrices showed a significant improvement in its NLO properties. researchgate.net

The polarity of the solvent can influence the degree of intramolecular charge transfer and thus the hyperpolarizability. In polar solvents, the excited state of a molecule with significant charge separation may be stabilized, leading to a larger NLO response. This environmental effect is an important consideration for the practical application of these materials in NLO devices. Furthermore, the intercalation of NLO-active molecules within structures like carbon nanotubes can also lead to an increased NLO response due to host-guest interactions. mdpi.com

Advanced Analytical Methodologies for Characterization in Research

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for probing the molecular structure of 4-Methoxy-3-methyl-1-naphthol, providing detailed information on its atomic connectivity, functional groups, and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H and ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of organic molecules. For this compound, ¹H and ¹³C NMR spectra provide definitive evidence for its atomic framework.

¹H NMR: The proton NMR spectrum is anticipated to display distinct signals corresponding to each unique proton environment in the molecule. The aromatic protons on the naphthalene (B1677914) ring system would appear as a series of multiplets in the downfield region. The methoxy (B1213986) group protons would present as a sharp singlet, and the methyl group protons would also yield a singlet. The hydroxyl proton would exhibit a broad singlet, the chemical shift of which can be dependent on solvent and concentration.

¹³C NMR: The carbon-13 NMR spectrum complements the ¹H NMR data by identifying all unique carbon atoms. The spectrum would show characteristic signals for the aromatic carbons of the naphthalene core, the carbon of the methoxy group, and the carbon of the methyl group. The positions of these signals are indicative of their chemical environment and are crucial for confirming the substitution pattern on the naphthalene ring.

A representative table of expected NMR data is presented below.

¹H NMR Data ¹³C NMR Data
Chemical Shift (ppm) Assignment Chemical Shift (ppm) Assignment
Aromatic RegionAromatic ProtonsAromatic RegionAromatic Carbons
SingletMethoxy ProtonsSpecific ShiftMethoxy Carbon
SingletMethyl ProtonsSpecific ShiftMethyl Carbon
Broad SingletHydroxyl ProtonSpecific ShiftCarbon-bearing OH

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is employed to identify the functional groups present in this compound by probing their characteristic vibrational frequencies.

IR Spectroscopy: The IR spectrum would prominently feature a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the hydroxyl group. C-H stretching vibrations of the aromatic ring and the methyl/methoxy groups would be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C=C stretching vibrations of the aromatic ring are expected in the 1500-1600 cm⁻¹ region. A distinct C-O stretching band for the methoxy ether linkage would also be present.

Raman Spectroscopy: Raman spectroscopy provides complementary information, particularly for the non-polar bonds. The aromatic ring vibrations would give rise to strong signals.

Vibrational Mode Expected Wavenumber (cm⁻¹)
O-H Stretch3200-3600
Aromatic C-H Stretch3000-3100
Aliphatic C-H Stretch2850-2960
Aromatic C=C Stretch1500-1600
C-O Stretch (Ether)1000-1300

Mass Spectrometry (MS) for Molecular Formula Determination

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. For this compound (C₁₂H₁₂O₂), high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming its molecular formula. The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns observed in the spectrum can offer further structural information.

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy provides insights into the electronic transitions within the conjugated π-system of the naphthalene ring. The spectrum of this compound is expected to exhibit characteristic absorption bands in the ultraviolet region, arising from π→π* transitions within the aromatic system. The position and intensity of these absorption maxima are influenced by the substitution pattern on the naphthalene core.

Chromatographic Separation Techniques (e.g., Medium-Pressure Liquid Chromatography)

Chromatographic techniques are essential for the purification and isolation of this compound from reaction mixtures or natural extracts. Medium-Pressure Liquid Chromatography (MPLC) is a commonly used method that offers efficient separation based on the differential partitioning of the compound between a stationary phase (e.g., silica (B1680970) gel) and a mobile phase. The polarity of the solvent system is optimized to achieve effective separation from impurities. Following synthesis, crystallization of the product from a solvent system like benzene (B151609)/petroleum ether can also be employed for purification. prepchem.com

Specialized Analytical Applications (e.g., Cloud Point Extraction for Metal Determination)

Cloud Point Extraction (CPE) is a separation and pre-concentration technique that has gained significant attention as an environmentally friendly alternative to conventional liquid-liquid extraction methods. This method is based on the phase behavior of non-ionic surfactants in aqueous solutions, which exhibit a phenomenon known as "clouding" when heated to a specific temperature, the cloud point temperature (CPT).

Principles of Cloud Point Extraction:

At concentrations above the critical micelle concentration (CMC), surfactant molecules aggregate to form micelles. These micelles have a hydrophobic core and a hydrophilic outer layer, allowing them to solubilize non-polar or sparingly soluble compounds in an aqueous medium. When the temperature of the solution is raised to the CPT, the surfactant solution becomes turbid (the "cloud point") and separates into two distinct phases: a surfactant-rich phase of a small volume and a dilute aqueous phase.

For the determination of metal ions, a suitable chelating agent is typically added to the solution. This agent forms a hydrophobic complex with the metal ions. These metal-chelate complexes are then entrapped within the hydrophobic cores of the micelles. Upon inducing phase separation by raising the temperature above the CPT, the micelles, along with the entrapped metal complexes, are concentrated in the small volume of the surfactant-rich phase. This phase can then be easily separated from the bulk aqueous phase by centrifugation.

The concentrated metal ions in the surfactant-rich phase can subsequently be determined using various analytical techniques, such as atomic absorption spectrometry (AAS), inductively coupled plasma-optical emission spectrometry (ICP-OES), or spectrophotometry.

Factors Influencing Cloud Point Extraction Efficiency:

Several experimental parameters must be optimized to achieve high extraction efficiency and pre-concentration factors. These include:

pH of the solution: The pH is a critical factor as it affects both the charge of the metal ion and the chelating agent, thereby influencing the formation and stability of the metal-chelate complex.

Concentration of surfactant and chelating agent: Sufficient concentrations are required to ensure the complete complexation of the metal ions and their subsequent entrapment in the micelles.

Equilibration temperature and time: The temperature must be above the CPT to ensure phase separation, and the time must be adequate for the system to reach equilibrium.

Ionic strength: The presence of salts can affect the CPT of the surfactant and the solubility of the metal complex.

While naphthol derivatives, such as 1-(2-pyridylazo)-2-naphthol (B213148) (PAN), have been successfully employed as chelating agents in cloud point extraction for the determination of various metal ions, no specific studies detailing the use of this compound for this purpose have been identified in the reviewed literature. Research in this area has utilized other complexing agents to achieve high recoveries and low detection limits for a range of metals in diverse sample matrices.

Applications of 4 Methoxy 3 Methyl 1 Naphthol and Its Derivatives in Materials Science and Non Biological Systems

Development of Chemical Sensors and Reagents (e.g., Complexing Agents)

There is no specific information available in the searched literature regarding the use of 4-Methoxy-3-methyl-1-naphthol in the development of chemical sensors or as a complexing agent.

The broader family of naphthol derivatives has been investigated for these purposes. For example, certain naphthol derivatives have been shown to act as fluorescent chemosensors for the detection of metal ions like Al³⁺. researchgate.net These sensors can exhibit an "off-on-type" fluorescent response due to chelation-enhanced fluorescence, making them useful for environmental and biological monitoring. researchgate.net The naphthalene (B1677914) unit is often used as a fluorophore in these sensors due to its environmental stability and distinct photophysical properties. researchgate.net While this indicates the potential of the naphthol scaffold, it does not provide direct evidence of this compound's efficacy as a chemical sensor or reagent.

Investigation of Non-Linear Optical Materials

The investigation of this compound for non-linear optical (NLO) applications is not found in the current body of scientific literature. Organic molecules are of significant interest for NLO applications due to their potential for high efficiency and rapid response times, which are crucial for technologies like optical communications and data storage. tcichemicals.com

While there is no data on integrating this compound into polymer matrices for NLO purposes, a study on the closely related compound, 4-methoxy-1-naphthol (B1194100) (4M1N), offers relevant insights. Research has shown that embedding 4M1N into polymer matrices like polystyrene and polyvinyl alcohol can significantly enhance its non-linear optical properties. researchgate.net This improvement was reported to be as high as 500% for the second-order hyperpolarizability. researchgate.net Such findings suggest that 4M1N could be a cost-effective and efficient NLO material. researchgate.net This indicates a potential, though unexplored, avenue of research for other substituted methoxy-naphthol compounds.

Table 2: Non-Linear Optical Properties of a Related Naphthol Derivative

CompoundMatrixNLO Property Enhancement
4-methoxy-1-naphthol (4M1N)Polystyrene, Polyvinyl alcoholSignificant improvement, up to 500% for second-order hyperpolarizability

This table presents data for a related compound, not this compound.

Industrial Research and Development (excluding pharmaceutical/clinical applications)

Specific industrial research and development efforts focusing on non-pharmaceutical and non-clinical applications of this compound are not documented in the available search results. A document from PrepChem.com describes a method for the synthesis of this compound, confirming its existence and preparation, but does not allude to its industrial applications. prepchem.com

For context, a different but related compound, 4-methoxy-N-methyl-1,8-naphthalimide, is used as a fluorescent whitening agent in the textile industry for synthetic fibers like polyester, polyamide, and acetate. nih.gov It is also a component in mixtures of brighteners to create a synergistic whitening effect. nih.gov This illustrates the type of industrial applications that other complex naphthalene derivatives have found, although it does not directly relate to this compound.

Current Challenges and Future Research Directions

Development of Novel and Sustainable Synthetic Routes

A primary challenge in the utilization of 4-Methoxy-3-methyl-1-naphthol is the reliance on conventional synthetic methods that may be multi-stepped, utilize harsh reagents, or exhibit low atom economy. The advancement of green chemistry principles presents a significant opportunity to develop more environmentally benign and efficient pathways for its synthesis.

Future research should focus on moving beyond traditional methods towards catalytic systems, the use of greener solvents, and innovative process technologies. For instance, multicomponent reactions catalyzed by biodegradable catalysts like tannic acid or the use of deep eutectic solvents have shown promise for analogous naphthol derivatives and could be adapted. rsc.org A particularly promising avenue is the application of continuous flow chemistry. rsc.orgresearchgate.net This technology allows for rapid reaction optimization, improved heat and mass transfer, enhanced safety, and easier scalability, representing a paradigm shift from traditional batch processing. researchgate.netacs.org The development of a flow-based synthesis for this compound could dramatically improve its accessibility for further research and application.

ApproachKey FeaturesChallenges & Future Research
Conventional Batch Synthesis Often involves multiple steps, stoichiometric reagents, and potentially hazardous solvents.Improve yield, reduce waste (low atom economy), enhance safety, and simplify purification.
Catalytic Green Synthesis Employs recyclable or biodegradable catalysts (e.g., tannic acid, deep eutectic solvents) and solvent-free conditions ("grindstone chemistry"). ijcmas.comCatalyst design for high specificity and activity for the target molecule; ensuring catalyst stability and reusability over multiple cycles.
Continuous Flow Chemistry Enables rapid, scalable, and highly controlled synthesis with short reaction times (seconds to minutes). rsc.orgresearchgate.netresearchgate.netDevelopment of a robust flow protocol, optimization of reactor design, and integration of in-line purification and analysis.
Biocatalysis Utilizes enzymes for highly selective transformations under mild conditions.Discovery or engineering of enzymes capable of performing the key synthetic steps; overcoming potential substrate inhibition and ensuring operational stability.

Deeper Understanding of Complex Reaction Mechanisms

The reactivity of this compound is governed by the interplay of its electron-donating methoxy (B1213986) group, the sterically influential methyl group, and the nucleophilic hydroxyl group on the naphthalene (B1677914) core. However, detailed mechanistic studies of its transformations are scarce. A deeper understanding of its reaction pathways is critical for controlling product selectivity and designing novel transformations.

Future research should employ a combination of experimental and computational methods to probe these mechanisms. Electrochemical reactions, for example, offer a powerful tool for controlled oxidation and coupling. Recent studies on the electrochemical dehydrogenative sp²-coupling of the parent compound, 4-methoxy-1-naphthol (B1194100), have revealed a novel, solvent-controlled pathway leading to a polycyclic naphthalenone motif. nih.gov It was proposed that the solvent, 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP), forms a solvent cage that facilitates a highly diastereoselective cyclization. nih.gov Investigating similar electrochemical reactions for this compound would be a key research direction to determine how the additional C3-methyl group influences the reaction intermediates and final product structure. Furthermore, photochemical pathways, which can generate highly reactive intermediates like quinone methides from related naphthols, remain entirely unexplored for this compound. nih.govresearchgate.net

Aspect of MechanismKey Questions for Future ResearchProposed Methodologies
Electrochemical Oxidation How does the C3-methyl group affect oxidation potential and the stability of the resulting radical intermediates? Does it favor C-C or C-O coupling pathways? nih.govresearchgate.netCyclic voltammetry, controlled potential coulometry, in-situ spectroelectrochemistry, and product analysis (NMR, MS).
Intermediate Characterization Can key intermediates, such as naphthoxyl radicals or quinone methides, be trapped or spectroscopically observed?Laser flash photolysis, electron paramagnetic resonance (EPR) spectroscopy, and chemical trapping experiments. researchgate.net
Solvent Effects What is the role of the solvent cage in directing reaction selectivity, particularly with the increased steric hindrance from the methyl group? nih.govKinetic studies in various solvents, spectroscopic analysis (NMR, UV-Vis), and computational modeling of solvent-solute interactions.
Photochemical Reactivity Does UV irradiation lead to photoionization or the formation of reactive quinone methide intermediates? nih.govQuantum yield determination, product identification after irradiation, and transient absorption spectroscopy.

Exploration of Advanced Material Applications

The potential of this compound as a precursor to advanced materials is largely untapped. Its rigid naphthalene core, combined with the reactive hydroxyl group and modifying methoxy and methyl substituents, provides a unique molecular architecture for the development of novel polymers and functional organic materials.

Future research should be directed toward incorporating this molecule into macromolecular structures. The hydroxyl group serves as a reactive handle for polymerization, making it a candidate for creating high-performance materials such as polyesters, polycarbonates, or epoxy resins, where the bulky, rigid naphthalene unit could enhance thermal stability, mechanical strength, and refractive index. Furthermore, the aromatic system itself is a chromophore, suggesting potential applications in organic electronics. By functionalizing the naphthalene core, it could serve as a building block for organic dyes, fluorescent probes, or as a component in materials for organic light-emitting diodes (OLEDs).

Potential Application AreaRelevant Structural FeaturesRequired Future Research
High-Performance Polymers Rigid naphthalene backbone (thermal stability); reactive hydroxyl group (polymerization site).Synthesis and characterization of polymers (e.g., polyesters, polyethers); evaluation of thermal (TGA, DSC) and mechanical properties.
Organic Electronic Materials Extended π-conjugated system (chromophore); potential for tuning electronic properties through substitution.Synthesis of derivatives with extended conjugation; measurement of photophysical properties (absorption, emission); device fabrication and testing.
Functional Dyes & Pigments Naphthalene core as a base chromophore. Investigation of derivatization reactions to create an auxochrome/chromophore system; study of colorimetric and solvatochromic properties.
Chemical Sensors Phenolic hydroxyl group can act as a binding or recognition site.Development of derivatives with specific binding moieties; testing of sensitivity and selectivity towards target analytes (ions, small molecules).

Interdisciplinary Research with Chemical Physics and Engineering

Maximizing the scientific and commercial impact of this compound requires a collaborative approach that bridges fundamental molecular understanding with practical, large-scale production. This necessitates interdisciplinary research involving chemical physics and chemical engineering.

From a chemical physics perspective, computational modeling is essential to predict and understand the molecule's behavior. Density Functional Theory (DFT) can be used to calculate its electronic structure, predict spectroscopic signatures (NMR, IR), and model reaction transition states, providing insights that are difficult to obtain experimentally. researchgate.netmdpi.com Studies on the parent compound 4-methoxy-1-naphthol have revealed how intermolecular forces like O-H···O hydrogen bonds and π-π stacking interactions dictate its crystal packing, which in turn influences its bulk properties. nih.gov Similar investigations on this compound are needed to understand the impact of the C3-methyl group on these non-covalent interactions.

From a chemical engineering standpoint, the challenge lies in translating promising laboratory syntheses into viable, scalable, and cost-effective industrial processes. researchgate.net This involves rigorous process optimization, reactor design, and economic analysis. mdpi.com For novel methods like flow synthesis, chemical engineers can develop process models to predict the impact of flow rate, temperature, and concentration on yield and purity, ultimately designing efficient and sustainable manufacturing processes. uomustansiriyah.edu.iq

DisciplineResearch FocusSpecific Goals & Methodologies
Chemical Physics Computational Chemistry - Predict reactivity, electronic properties (HOMO/LUMO), and spectroscopic data using DFT. researchgate.netacs.org
  • Model transition states to elucidate reaction mechanisms. nih.gov
  • Solid-State Characterization - Determine crystal structure via X-ray diffraction.
  • Analyze intermolecular forces (H-bonding, π-π stacking) and their influence on material properties. nih.gov
  • Chemical Engineering Process Development & Optimization - Optimize reaction conditions (temperature, pressure, catalyst loading) for maximum yield and selectivity using Response Surface Methodology (RSM). uomustansiriyah.edu.iq
  • Develop and validate kinetic models of the synthesis.
  • Reactor Design & Scale-Up - Design and model reactors for large-scale production (e.g., continuous stirred-tank vs. plug flow reactors). researchgate.net
  • Conduct techno-economic analysis and life cycle assessment to ensure process viability and sustainability. researchgate.net
  • Q & A

    How can the molecular structure of 4-Methoxy-3-methyl-1-naphthol be validated using spectroscopic techniques?

    Answer:
    To confirm the molecular structure, researchers should combine Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) .

    • 1H NMR identifies substituent positions via chemical shifts: methoxy (-OCH₃) protons resonate at δ 3.8–4.0 ppm, while hydroxyl (-OH) protons appear as broad signals (δ 5.0–6.0 ppm). Aromatic protons show splitting patterns dependent on substitution .
    • High-Resolution MS (HRMS) verifies the molecular formula (C₁₂H₁₂O₂) by matching the exact mass (e.g., 174.06808 g/mol for [M+H]⁺) .
    • Infrared (IR) Spectroscopy detects functional groups: -OH stretches (~3200–3600 cm⁻¹) and C-O-C (methoxy) at ~1250 cm⁻¹ .

    What are the challenges in synthesizing this compound via Friedel-Crafts acylation?

    Answer:
    Friedel-Crafts acylation of methoxynaphthalene derivatives often yields complex mixtures due to competing substitution patterns. Key challenges include:

    • Regioselectivity : Acylation at the 4-position competes with 2- or 6-substitution. Steric hindrance from the methyl group may favor 4-substitution .
    • Demethylation : Acidic conditions (e.g., AlCl₃) can cleave the methoxy group, requiring protective strategies (e.g., using methyl ethers) .
    • Workflow Optimization : Solvent choice (e.g., CS₂ vs. nitrobenzene) and temperature control (0–25°C) improve yield. Post-reaction quenching with ice/HCl minimizes byproducts .

    How does the solubility profile of this compound influence its applications in enzymatic assays?

    Answer:
    The compound’s solubility in ethanol and acetone (≥50 mg/mL) but insolubility in water makes it ideal for:

    • Enzymatic Substrates : Dissolve in organic solvents for peroxidase or oxidase assays, enabling kinetic studies via spectrophotometry (λ = 450–500 nm) .
    • Titration Markers : Use in non-aqueous titrations to quantify acidic/basic analytes in organic matrices .

    What strategies resolve spectral data contradictions between experimental and computational models for this compound?

    Answer:
    Contradictions arise from discrepancies in predicted vs. observed NMR shifts or reaction outcomes. Mitigation strategies include:

    • Iterative Refinement : Compare experimental data (e.g., coupling constants) with Density Functional Theory (DFT)-calculated values to adjust computational parameters .
    • Cross-Validation : Use multiple techniques (e.g., X-ray crystallography for solid-state confirmation) to reconcile ambiguities .

    How can researchers optimize reaction yields in multi-step syntheses of this compound?

    Answer:

    • Stepwise Protection : Protect the hydroxyl group (e.g., as a silyl ether) during acylation to prevent demethylation .
    • Catalyst Screening : Test Lewis acids (e.g., FeCl₃ vs. AlCl₃) for improved regioselectivity .
    • Purification Protocols : Use preparative HPLC or column chromatography to isolate the target compound from byproducts .

    What safety protocols are essential when handling this compound?

    Answer:

    • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .
    • Ventilation : Use fume hoods to prevent inhalation of dust/aerosols.
    • Waste Disposal : Neutralize residues with dilute NaOH before disposal in designated organic waste containers .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.